molecular formula C5H10O2 B034915 2-Allyloxyethanol CAS No. 27274-31-3

2-Allyloxyethanol

Cat. No. B034915
CAS RN: 27274-31-3
M. Wt: 102.13 g/mol
InChI Key: GCYHRYNSUGLLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06274688B1

Procedure details

A 50-mL two-necked flask is purged with nitrogen and then charged with 2-allyloxyethanol (2.5 mL, 23.4 mmol), pyridine (3 mL) and THF (10 mL). The solution is cooled to 0° C., and 2-bromopropionyl chloride (2 mL, 19.52 mmol) is added dropwise slowly. The resulting mixture is stirred at that temperature for an hour, then ethyl acetate (10 mL) is added, and the resulting pyridine hydrochloride is filtered off. The filtrate is washed with dilute hydrochloric acid (10 mL), then with an aqueous solution of NaHCO3 (10 mL) and further with brine (10 mL). The organic layer is dried over Na2SO4 and the volatile matter is distilled off under reduced pressure. The crude product thus obtained is distilled under reduced pressure to give allyloxyethyl 2-bromopropionate (78.5-81 (1.3 mmHg), 2.986 g) of the formula shown below.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][OH:7])[CH:2]=[CH2:3].N1C=CC=CC=1.C1COCC1.[Br:19][CH:20]([CH3:24])[C:21](Cl)=[O:22]>C(OCC)(=O)C>[Br:19][CH:20]([CH3:24])[C:21]([O:7][CH2:6][CH2:5][O:4][CH2:1][CH:2]=[CH2:3])=[O:22]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C=C)OCCO
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrC(C(=O)Cl)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at that temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-mL two-necked flask is purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the resulting pyridine hydrochloride is filtered off
WASH
Type
WASH
Details
The filtrate is washed with dilute hydrochloric acid (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the volatile matter is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCCOCC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.986 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.